Isoxsuprine
Overview
Description
Synthesis Analysis
Isoxsuprine hydrochloride has been the focus of various analytical methods to ensure its safety, potency, and purity throughout different stages of pharmaceutical production. Novel sensors and spectrophotometric methods have been developed for the selective assay of isoxsuprine hydrochloride, emphasizing the importance of analytical precision in its synthesis analysis (Kelani et al., 2020).
Molecular Structure Analysis
Molecular docking and spectroscopic studies have been utilized to understand the molecular structure of isoxsuprine and its interaction with proteins such as human serum albumin and β-lactoglobulin. These interactions often result in conformational changes of the protein, highlighting the significance of hydrophobic associations and hydrogen bonding in the binding process (Shahraki & Shiri, 2018).
Chemical Reactions and Properties
Isoxsuprine's chemical behavior, including its reactions with various reagents and its stability under different conditions, has been a subject of investigation. Studies have focused on its photothermal degradation products and their impact, showcasing the need for stable and selective analytical methods for its determination (Attia et al., 2017).
Physical Properties Analysis
The physical properties of isoxsuprine, such as its solubility and interaction with other compounds, have been explored through various spectrophotometric and fluorimetric methods, aiming to develop precise and sensitive methods for its quantification in different matrices (Rahman & Afaq, 2010).
Chemical Properties Analysis
Understanding the chemical properties of isoxsuprine involves examining its binding interactions, degradation behavior, and the development of analytical methods for its detection and quantification. This encompasses its reactivity, stability, and the influence of environmental factors on its chemical structure and activity (Belal et al., 2000).
Scientific Research Applications
Chemometric Models for Isoxsuprine Analysis : Isoxsuprine (ISX) is used for cerebral and peripheral vascular diseases. Research has compared multivariate calibration models for determining Isoxsuprine and its toxic photothermal degradation products. Models like Partial Least Squares (PLS) and Artificial Neural Network (ANN) were used, with genetic algorithm (GA) for variable selection, showing that ANN minimized the Root Mean Square Error of Prediction (RMSEP) relative to PLS. This study is significant in the field of analytical chemistry for drug quality control and degradation product analysis (Saad et al., 2019).
Veterinary Applications and Pharmacological Effects : Studies in horses have shown that oral administration of isoxsuprine hydrochloride, used to treat navicular disease and other lower limb problems, did not show significant pharmacological effects compared to intravenous dosing. This research is crucial in veterinary medicine, especially regarding treatment efficacy and drug administration methods (Harkins et al., 1998; Harkins et al., 1996).
Residues in Animal Hair : Isoxsuprine, a beta-agonist used for growth promotion in cattle and as veterinary medicine, can lead to residues in the hair of cows and calves after treatment. This finding is significant for understanding the drug's persistence and implications for food safety and animal welfare (Groot et al., 2012).
Neuroprotective Potential in Stroke : Isoxsuprine hydrochloride has been identified as a neuroprotectant in ischemic stroke through cell-based high-throughput screening. Its role as a β2-adrenergic agonist and N-methyl-D-aspartate (NMDA) receptor antagonist suggests potential in stroke therapy, a significant advancement in neurology and pharmacology (Hill et al., 2014).
Hemodynamic Effects in Cardiac Failure : Isoxsuprine, a peripheral arteriolar vasodilator, has been studied for its effects on congestive heart failure, showing improvements in cardiac index, pulmonary artery wedge pressure, and other hemodynamic parameters. This research is important for cardiology, particularly in the context of heart failure management (Gozo & Yebes, 1984).
Effect on Preterm Labor : Isoxsuprine's efficacy in preventing preterm labor has been investigated, with mixed results. While some studies report effectiveness in prolonging pregnancy, others find no significant difference compared to controls. This research is crucial in obstetrics and gynecology, especially for managing preterm labor (Alavi et al., 2015; Giorgino & Egan, 2010).
Melanin Affinity and Drug Retention : Isoxsuprine's affinity for melanin and possibly keratin may explain its prolonged excretion in horses. This finding is relevant in veterinary pharmacology and for understanding drug retention mechanisms in animals (Törneke et al., 2010).
Pulmonary Oxygen Toxicity in Newborns : Research on isoxsuprine's effects on newborn rats exposed to prolonged hyperoxia showed no adverse effects, suggesting its safety in this context. This study is significant for neonatology and the management of premature labor (Frank et al., 1980).
Safety And Hazards
Isoxsuprine should be handled with caution. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023178 | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxsuprine | |
CAS RN |
395-28-8 | |
Record name | Isoxsuprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxsuprine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.